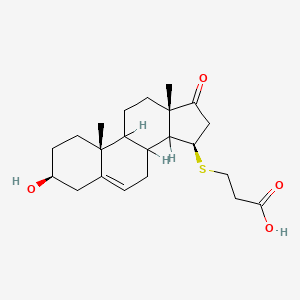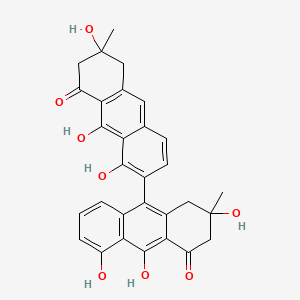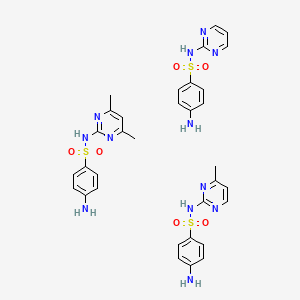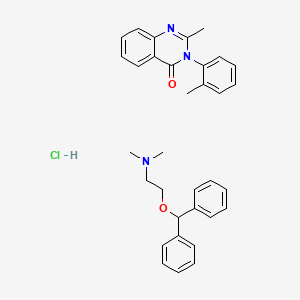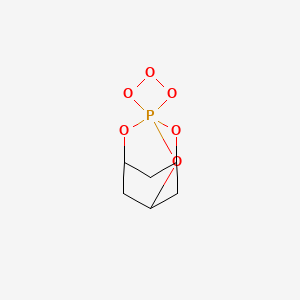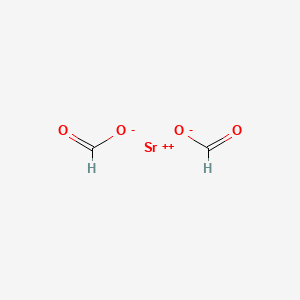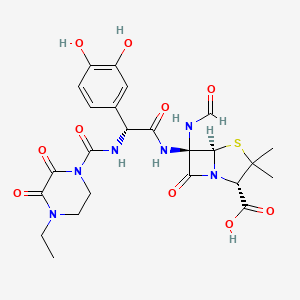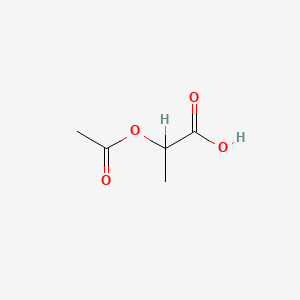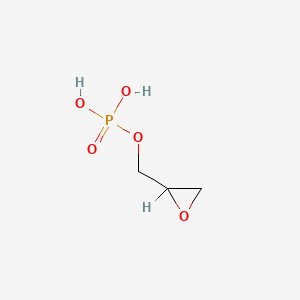
Glycidol phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycidol phosphate is an organic compound that combines the properties of glycidol and phosphate. Glycidol is an epoxide alcohol, known for its high reactivity due to the presence of an epoxide ring. Phosphate groups are commonly found in many biological molecules and play a crucial role in energy transfer and storage. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Glycidol phosphate can be synthesized through the reaction of glycidol with phosphoric acid or its derivatives. One common method involves the reaction of glycidol with phosphoric acid under controlled conditions to form this compound. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, this compound is produced using continuous-flow processes that ensure safety and efficiency. The production involves the use of glycerol, a byproduct of the biofuel industry, as a starting material. Glycerol is first converted to glycidol through a series of reactions, including transesterification and ring-opening reactions. The glycidol is then reacted with phosphoric acid to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Glycidol phosphate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form glycidic acid derivatives.
Reduction: Reduction reactions can convert this compound to glycerol derivatives.
Substitution: The epoxide ring in this compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Glycidic acid derivatives.
Reduction: Glycerol derivatives.
Substitution: Various substituted glycidol derivatives, depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Glycidol phosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals
Wirkmechanismus
Glycidol phosphate exerts its effects through its highly reactive epoxide ring and phosphate group. The epoxide ring can undergo nucleophilic attack, leading to the formation of various derivatives. The phosphate group can participate in phosphorylation reactions, which are crucial in many biological processes. This compound can interact with proteins, enzymes, and other biomolecules, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyglycidol: A polymer of glycidol, used in biomedical applications.
Glycidyl methacrylate: Used in the production of polymers and coatings.
Epichlorohydrin: A precursor to glycidol, used in the production of epoxy resins
Uniqueness
Glycidol phosphate is unique due to its combination of an epoxide ring and a phosphate group, which imparts distinct chemical reactivity and versatility. This makes it valuable in various applications, from industrial production to scientific research.
Eigenschaften
CAS-Nummer |
23815-70-5 |
|---|---|
Molekularformel |
C3H7O5P |
Molekulargewicht |
154.06 g/mol |
IUPAC-Name |
oxiran-2-ylmethyl dihydrogen phosphate |
InChI |
InChI=1S/C3H7O5P/c4-9(5,6)8-2-3-1-7-3/h3H,1-2H2,(H2,4,5,6) |
InChI-Schlüssel |
CUQAEAJXRPDBNM-UHFFFAOYSA-N |
SMILES |
C1C(O1)COP(=O)(O)O |
Kanonische SMILES |
C1C(O1)COP(=O)(O)O |
Synonyme |
glycidol phosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![trans-4-Methyl-7,8-dihydroxy-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline hbr](/img/structure/B1222614.png)
![2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde](/img/structure/B1222616.png)
